molecular formula C10H21O5P B14561136 Methyl 3-(dipropoxyphosphoryl)propanoate CAS No. 61743-12-2

Methyl 3-(dipropoxyphosphoryl)propanoate

Cat. No.: B14561136
CAS No.: 61743-12-2
M. Wt: 252.24 g/mol
InChI Key: XMWIUJOPBMXLOQ-UHFFFAOYSA-N
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Description

Methyl 3-(dipropoxyphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate ester backbone substituted with a dipropoxyphosphoryl group. Its structure comprises a central phosphorus atom bonded to two propoxy groups (–OCH₂CH₂CH₃) and a methyl propanoate moiety. This compound is hypothesized to serve as a precursor or intermediate in organic synthesis, particularly in applications requiring phosphorus-based ligands or flame retardants.

Properties

CAS No.

61743-12-2

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

methyl 3-dipropoxyphosphorylpropanoate

InChI

InChI=1S/C10H21O5P/c1-4-7-14-16(12,15-8-5-2)9-6-10(11)13-3/h4-9H2,1-3H3

InChI Key

XMWIUJOPBMXLOQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC(=O)OC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dipropoxyphosphoryl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromopropanoic acid with dipropyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the dipropoxyphosphoryl group. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dipropoxyphosphoryl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dipropoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dipropoxyphosphoryl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl 3-(dipropoxyphosphoryl)propanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogs

a) Methyl 3-(Dimethoxyphosphoryl)propanoate (CAS 18733-15-8)
  • Structure : Phosphoryl group with two methoxy (–OCH₃) substituents.
  • Molecular Formula : C₇H₁₅O₅P
  • Molecular Weight : 210.16 g/mol
  • Key Properties :
    • Density: ~1.137 g/cm³ (estimated for analogs)
    • Refractive Index: ~1.4377 (similar to methyl-substituted analogs) .
  • Applications : Used as a phosphorylating agent in organic synthesis and as a ligand in metal-catalyzed reactions .
b) Methyl 3-(Dimethoxyphosphoryl)-2-Methylpropanoate (CAS 33771-60-7)
  • Structure: Propanoate backbone with a methyl branch at the second carbon and dimethoxyphosphoryl group.
  • Molecular Formula : C₇H₁₅O₅P
  • Molecular Weight : 210.16 g/mol
  • Key Properties :
    • Density: 1.137 g/cm³
    • Refractive Index: 1.4377 .
  • Applications : Likely employed in specialty chemical synthesis due to steric effects from the methyl branch.
c) 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)
  • Structure: Propanoic acid substituted with a 2-methoxyphenyl group.
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Properties : Melting point: 85–89°C .
  • Applications : Primarily used in pharmaceutical intermediates or as a building block for aromatic esters.

Key Comparative Analysis

Parameter Methyl 3-(Dipropoxyphosphoryl)propanoate Methyl 3-(Dimethoxyphosphoryl)propanoate Methyl 3-(Dimethoxyphosphoryl)-2-Methylpropanoate
Molecular Formula C₁₀H₂₁O₅P (estimated) C₇H₁₅O₅P C₇H₁₅O₅P
Molecular Weight (g/mol) ~264 (estimated) 210.16 210.16
Phosphoryl Substituents Dipropoxy (–OCH₂CH₂CH₃) Dimethoxy (–OCH₃) Dimethoxy (–OCH₃)
Backbone Modification Linear propanoate Linear propanoate Methyl branch at C2
Density (g/cm³) ~1.12–1.15 (estimated) ~1.137 1.137
Refractive Index ~1.43–1.44 (estimated) 1.4377 1.4377
Applications Hypothesized: Flame retardants, ligands Organic synthesis, ligands Specialty synthesis (steric effects)

Research Findings and Trends

Reactivity Differences :

  • The dipropoxy variant’s longer alkoxy chains may reduce electrophilicity at phosphorus compared to dimethoxy analogs, impacting reactivity in phosphorylation reactions .
  • Steric hindrance in the methyl-branched analog (CAS 33771-60-7) likely slows nucleophilic substitution compared to linear derivatives .

Physicochemical Properties: Longer propoxy chains increase lipophilicity, enhancing solubility in nonpolar solvents relative to dimethoxy derivatives. This property could expand its utility in polymer applications .

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